![molecular formula C25H28N6O4 B2826089 N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide CAS No. 1243095-82-0](/img/structure/B2826089.png)
N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperidine-based compound that has shown promise in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships and Receptor Antagonism
Research on pyrazole derivatives, closely related to the compound , has provided insights into the structure-activity relationships (SAR) of cannabinoid receptor antagonists. Studies have highlighted the importance of specific substituents for potent and selective brain cannabinoid CB1 receptor antagonistic activity, including a para-substituted phenyl ring and a carboxamido group at particular positions of the pyrazole ring. These findings aid in the characterization of cannabinoid receptor binding sites and the development of pharmacological probes that could antagonize the effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Synthesis and Evaluation of Cycloalkyl Analogues
Further exploration into the synthesis and biological evaluation of cycloalkyl and phenyl analogues of the pyrazole class of cannabinoid ligands, including structural studies, has shed light on ligand conformation and receptor affinity. These studies contribute to understanding the structural requirements for CB1 and CB2 ligand binding, which is crucial for the design of new therapeutic agents targeting cannabinoid receptors (Krishnamurthy et al., 2004).
Antitubercular Activity
The compound's structural framework serves as a basis for designing inhibitors targeting bacterial enzymes, such as Mycobacterium tuberculosis GyrB. Analogues of this chemical scaffold have shown promising activity against tuberculosis, highlighting their potential in addressing antibiotic resistance and developing new antitubercular therapies (Jeankumar et al., 2013).
Molecular Docking and Biological Evaluation
Incorporating the pyrazole and phenylthio moieties into polyhydroquinoline scaffolds has led to the synthesis of compounds with significant antibacterial, antitubercular, and antimalarial activities. Molecular docking studies complement these findings by providing insights into the interaction mechanisms of these compounds with biological targets, suggesting their utility in developing new treatment options for infectious diseases (Sapariya et al., 2017).
Eigenschaften
IUPAC Name |
N-butan-2-yl-3-[2-[2-(4-methylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4/c1-4-17(3)26-21(32)13-14-29-23(34)19-7-5-6-8-20(19)31-24(29)28-30(25(31)35)15-22(33)27-18-11-9-16(2)10-12-18/h5-12,17H,4,13-15H2,1-3H3,(H,26,32)(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOHTFYHOGCRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

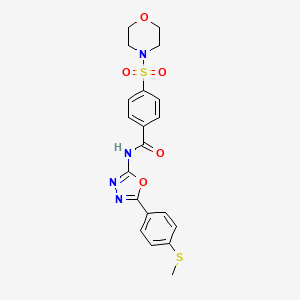
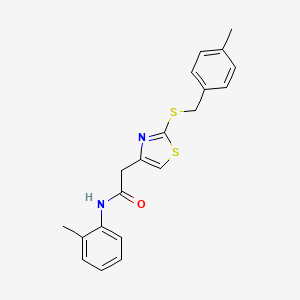
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)
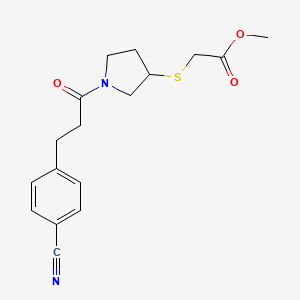
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)
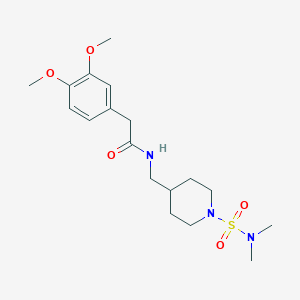
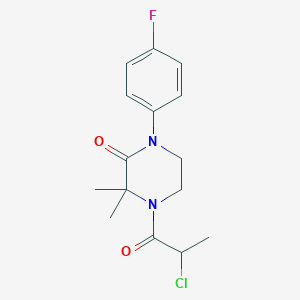

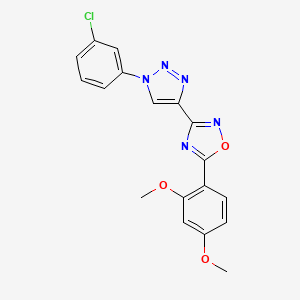
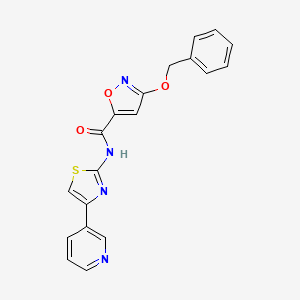
![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide](/img/structure/B2826026.png)

